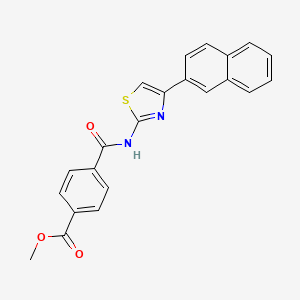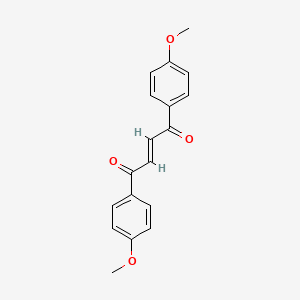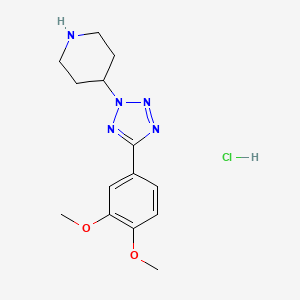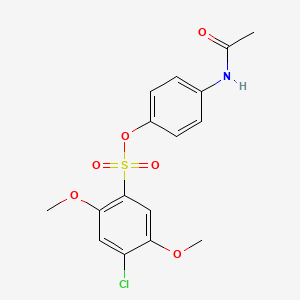![molecular formula C23H29N3O6S B2543276 N-{2-[1-(4-メトキシベンゼンスルホニル)ピペリジン-2-イル]エチル}-N'-(2-メトキシフェニル)エタンジアミド CAS No. 898450-68-5](/img/structure/B2543276.png)
N-{2-[1-(4-メトキシベンゼンスルホニル)ピペリジン-2-イル]エチル}-N'-(2-メトキシフェニル)エタンジアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and methoxyphenyl groups
科学的研究の応用
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This is followed by the alkylation of the resulting sulfonylpiperidine with an appropriate alkyl halide to introduce the ethyl group. The final step involves the coupling of the intermediate with 2-methoxyphenyl ethanediamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxyl or carbonyl derivatives, while reduction of the sulfonyl group can produce sulfides or thiols.
作用機序
The mechanism of action of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The methoxyphenyl groups can further stabilize the compound through π-π interactions with aromatic residues.
類似化合物との比較
Similar Compounds
- N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide
- N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide
Uniqueness
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is unique due to the presence of both methoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity
特性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-31-18-10-12-19(13-11-18)33(29,30)26-16-6-5-7-17(26)14-15-24-22(27)23(28)25-20-8-3-4-9-21(20)32-2/h3-4,8-13,17H,5-7,14-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBDYRDMJNSFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2543194.png)
![8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2543201.png)
![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)
![1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)




